N-(6-methoxyquinolin-8-yl)nicotinamide is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety substituted with a methoxy group and a nicotinamide functional group, suggesting potential applications in medicinal chemistry. Its structure may allow for interactions with various biological targets, making it of interest in drug development.
The compound can be sourced from various chemical databases and literature, including PubChem and BenchChem, which provide detailed chemical information and synthesis methods. It is classified under organic compounds, specifically as an amide due to the presence of the amide functional group derived from nicotinic acid.
The synthesis of N-(6-methoxyquinolin-8-yl)nicotinamide typically involves several key steps:
For large-scale production, techniques such as continuous flow chemistry or microwave-assisted synthesis may be employed to enhance yield and efficiency while minimizing waste.
N-(6-methoxyquinolin-8-yl)nicotinamide has a complex molecular structure characterized by:
The molecular structure consists of a quinoline ring (6-methoxyquinoline) linked to a nicotinamide group, which enhances its potential pharmacological properties .
N-(6-methoxyquinolin-8-yl)nicotinamide can undergo various chemical reactions:
These reactions can yield various products, including:
The mechanism of action for N-(6-methoxyquinolin-8-yl)nicotinamide involves its interaction with specific biological targets. It is hypothesized to modulate pathways involved in cell signaling and metabolism, potentially affecting processes such as apoptosis and cell proliferation. The presence of both quinoline and nicotinamide structures suggests it may interact with enzymes or receptors related to these pathways .
Relevant data regarding its spectral properties (IR, NMR) would further elucidate its functional groups and confirm structural integrity .
N-(6-methoxyquinolin-8-yl)nicotinamide has potential applications in various scientific fields:
The structural architecture of N-(6-methoxyquinolin-8-yl)nicotinamide derivatives integrates two privileged pharmacophores in medicinal chemistry: the quinoline moiety (P2) and the nicotinamide/pyrazine system (P1). This hybrid design leverages the inherent biological properties of both components while enabling novel polypharmacology. The quinoline nucleus provides a planar heterocyclic framework that facilitates DNA intercalation and diverse receptor interactions, while the nicotinamide fragment introduces hydrogen-bonding capabilities critical for target engagement [1] [2].
Rational drug design of these hybrids focuses on three key aspects:
Computational docking studies reveal that these hybrids occupy unique binding pockets in oncology-relevant targets like sigma-2 receptors (σ2R), with the quinoline moiety engaging hydrophobic subpockets and the pyrazinamide component forming critical hydrogen bonds with residues like Asp29 and Glu73 in the σ2R binding site [2]. This dual-target engagement capability enables simultaneous modulation of multiple oncogenic pathways, addressing the inherent redundancy in pancreatic cancer signaling networks.
The synthetic access to N-(6-methoxyquinolin-8-yl)nicotinamide derivatives employs convergent strategies centered on amide bond formation and ether functionalization, enabling efficient exploration of structure-activity relationships (SAR).
Core Amide Coupling (HBTU-Mediated)
The foundational synthesis begins with commercially available 6-methoxyquinolin-8-amine (2a) and heterocyclic carboxylic acids (3a-3j). The key amide bond formation employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling reagent with DIPEA (N,N-diisopropylethylamine) as base in anhydrous DMF:
General Procedure:
This method affords QN519 and analogs (4-13) in moderate to excellent yields (31-80%), with the reaction efficiency depending on the electronic nature of the carboxylic acid component [1] [8].
Mitsunobu-Based Side Chain Elaboration
For analogs requiring O-alkylamino side chains, a Mitsunobu reaction sequence enables the installation of diverse aminoalkyl tethers:
Table 1: Key Synthetic Intermediates for O-Alkylamino Derivatives
Intermediate | R Group | Yield (%) | Application |
---|---|---|---|
33a | -(CH₂)₃NHBoc | 85 | Precursor to primary amine |
33b | -(CH₂)₂N(Me)₂ | 92 | Tertiary amine functionality |
33c | -CH₂CH=CH₂ | 78 | Allylic handle for diversification |
34d | -(CH₂)₄NH₂ | 91 (from 33d) | Flexible alkyl spacer |
This synthetic versatility enables systematic exploration of both the heterocyclic core and side chain domains for optimal bioactivity.
The lead optimization campaign for quinolinyl-nicotinamide derivatives focused extensively on heterocyclic core substitutions to enhance potency against pancreatic cancer cell lines. Systematic modification of the pyridine ring in QN519 revealed critical SAR insights:
Table 2: Impact of Heterocycle Modifications on Cytotoxicity
Compound | Core Structure | MIA PaCa-2 IC₅₀ (μM) | Panc-1 IC₅₀ (μM) | BxPC-3 IC₅₀ (μM) |
---|---|---|---|---|
QN519 (1) | 5-Me-pyrazine | 0.48 | 1.21 | 0.87 |
QN523 (4) | Unsubstituted pyrazine | 0.11 | 0.32 | 0.19 |
5 | 5-Cl-pyrazine | >5.0 | >5.0 | >5.0 |
6 | Pyridine | 7.83 | >10 | 8.91 |
12 | Pyrimidine | 0.33 | 1.05 | 0.78 |
Gemcitabine | - | 0.11 | 0.20 | 0.05 |
The exceptional potency of QN523 was attributed to:
These findings established the unsubstituted pyrazine as the optimal P1 moiety for further development [1] [8].
Strategic functionalization of the quinoline scaffold through O-alkylamino side chains significantly improved the pharmaceutical properties of quinolinyl-nicotinamide derivatives while maintaining anticancer potency:
Table 3: Bioactivity Profile of Optimized O-Alkylamino Derivatives
Compound | Side Chain | σ2R Kᵢ (nM) | MIA PaCa-2 IC₅₀ (μM) | Oral Bioavailability (%) |
---|---|---|---|---|
JR1-157 (14) | -O(CH₂)₃N(Et)₂ | 47 | 0.87 | 60 |
JR2-298 (17) | -O(CH₂)₂N(Me)Bn | 10 | 0.42 | 28 |
QN523 | -H | 220* | 0.11 | <5 |
*Estimated from structural analogs
The most promising derivative, JR1-157 (14), exhibited:
This strategic side chain engineering successfully addressed the primary limitations of the parent QN compounds—poor solubility and limited oral absorption—while enhancing target affinity through tailored electrostatic interactions with the σ2R binding pocket.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: